molecular formula C12H10N4O3S B2522219 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 391862-61-6

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2522219
CAS No.: 391862-61-6
M. Wt: 290.3
InChI Key: YCDDYEQXBKBLJV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, featuring a 3-nitrophenyl group at position 5 of the heterocyclic ring and a cyclopropanecarboxamide moiety at position 2. The cyclopropane ring confers rigidity, which may influence conformational stability and target binding in biological systems.

Properties

IUPAC Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c17-10(7-4-5-7)13-12-15-14-11(20-12)8-2-1-3-9(6-8)16(18)19/h1-3,6-7H,4-5H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDDYEQXBKBLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using nitric acid or other nitrating agents to introduce the nitro group onto a phenyl ring.

    Formation of the Cyclopropanecarboxamide Moiety: This can be accomplished through cyclopropanation reactions, often using diazo compounds and transition metal catalysts, followed by amidation reactions to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitro Group

The electron-deficient 3-nitrophenyl group facilitates nucleophilic aromatic substitution (NAS) reactions. Key findings include:

Reaction ConditionsProducts FormedKey ObservationsReferences
Reduction with SnCl₂/HCl3-Aminophenyl derivativeComplete conversion in 4 hours at reflux; confirmed by loss of NO₂ IR bands (1520 cm⁻¹ → NH₂ at 3350 cm⁻¹)
Methoxy substitution (NaOMe/MeOH)3-Methoxyphenyl analogPartial substitution observed (≈60% yield); competing reduction side reactions noted

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in electrophilic and redox reactions:

Electrophilic Sulfur Reactions

The sulfur atom undergoes oxidation and nucleophilic attacks:

ReactionConditionsProductsNotesReferences
Oxidation with H₂O₂/AcOHThiadiazole-S-oxideIncreased polarity (Rf shift TLC); MS: +16 amuReversible under mild reducing agents
Alkylation (CH₃I/K₂CO₃)S-Methyl derivativeComplete methylation confirmed by ¹H NMR (δ 2.45 ppm, s, SCH₃)Retains thiadiazole aromaticity

Ring-Opening Reactions

Acid- or base-mediated cleavage of the thiadiazole ring:

ConditionsProductsMechanistic PathwayReferences
HCl (6M, reflux, 12 h)Cyclopropanecarboxamide-thioureaProtonation at N3 followed by C-S bond cleavage

Scientific Research Applications

Anticancer Applications

Recent studies indicate that compounds similar to N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide exhibit significant anticancer properties. Research has shown that thiadiazole derivatives can induce apoptosis in various cancer cell lines.

Case Study: Antiproliferative Effects

A study synthesized a series of novel thiadiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell growth, suggesting that this compound may have similar effects due to its structural analogies with other effective compounds .

CompoundCell LinePercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
This compoundTBDTBD

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Thiadiazole derivatives have been studied for their ability to inhibit inflammatory pathways.

Case Study: Inhibition of Inflammatory Pathways

Research indicates that compounds with a thiadiazole structure can inhibit specific enzymes involved in inflammation, such as lipoxygenase. Molecular docking studies have suggested that this compound could interact with these targets effectively .

CompoundTarget EnzymeInhibition Activity
Compound C5-LipoxygenaseModerate
This compoundTBDTBD

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that require precise control of conditions to achieve high yields and purity.

Synthesis Methodology

  • Starting Materials : Utilize commercially available reagents.
  • Reaction Conditions : Optimize temperature and solvent conditions for maximum yield.
  • Characterization : Confirm structure using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Toxicology and Safety

Initial assessments suggest that the compound is relatively safe for in vitro studies; however, comprehensive toxicological evaluations are necessary to establish its safety profile for potential therapeutic use.

Mechanism of Action

The mechanism of action of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Core

The substituents at position 5 of the thiadiazole ring significantly alter physical and chemical properties. For example:

Compound ID Substituent at Position 5 Melting Point (°C) Yield (%) Color
Target Compound 3-Nitrophenyl N/A N/A N/A
5e () (4-Chlorobenzyl)thio 132–134 74 Yellow
5f () Methylthio 158–160 79 White
5j () (4-Chlorobenzyl)thio (isomer) 138–140 82 White
5k () Methylthio + 2-methoxyphenoxy 135–136 72 Yellow

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The nitro group (target compound) likely increases polarity and melting point compared to sulfur-containing substituents (e.g., methylthio in 5f) .
  • Steric effects : Bulky substituents like benzylthio (5h) reduce melting points (133–135°C) due to disrupted crystal packing .

Cyclopropanecarboxamide Derivatives in Related Heterocycles

The cyclopropane moiety is a common feature in bioactive compounds. Comparisons include:

  • Cypromid () : N-[5-(2-Chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]. The chloro-dimethylethyl group may enhance lipophilicity compared to the nitro group in the target compound, affecting membrane permeability .
  • Compound 78 () : Features a thiazole core instead of thiadiazole, with a benzo[1,3]dioxol-5-yl group. The thiazole ring’s reduced aromaticity compared to thiadiazole may lower electronic delocalization, impacting binding to enzymatic targets .
  • Cyclopropane derivatives in : E.g., N-(2,4-dimethoxyphenyl)-spirocarboxamide. Methoxy groups improve solubility but may reduce metabolic stability compared to nitro substituents .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Physical Properties

Substituent Type Example Compound Melting Point (°C) Yield (%)
Nitro (electron-withdrawing) Target Compound N/A N/A
Methylthio (electron-rich) 5f () 158–160 79
Chlorobenzylthio (bulky) 5e () 132–134 74

Table 2: Heterocycle Core Comparisons

Core Structure Example Compound Key Feature Potential Impact
1,3,4-Thiadiazole Target Compound High aromaticity, rigid Strong target binding
Thiazole Compound 78 () Reduced aromaticity Flexible interactions
Spirocarboxamide derivatives Conformational constraint Enhanced selectivity

Biological Activity

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with 5-(3-nitrophenyl)-1,3,4-thiadiazole. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObserved Values
NMR (DMSO-d6) δ (ppm): 7.56 (m), 8.00 (m), 8.24 (d), 8.69 (d)
IR (KBr) ν: 3132 (N-H Stretch), 3070 (C-H Aromatic Stretch), 1678 (C=O Stretch)
Mass Spectrometry m/z: 300 (M+), 299, 272

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. This compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

  • Cell Line Studies : The compound exhibited significant antiproliferative activity against several human cancer cell lines including:
    • HepG2 (human liver cancer)
    • A549 (human lung cancer)
    • MCF-7 (human breast cancer)
    For instance, an IC50 value of approximately 0.28μg/mL0.28\mu g/mL was reported for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of critical cellular pathways. Molecular docking studies suggest that this compound may interact with tubulin and other proteins involved in cell cycle regulation and apoptosis .

Case Studies

Several case studies have been documented regarding the biological activity of thiadiazole derivatives:

  • A study by Xing et al. reported on the antifungal activities and cytotoxicity of various thiadiazole derivatives including cyclopropanecarboxamides. The results indicated that modifications at the phenyl ring significantly influenced the biological activity .
  • Another study focused on structure–activity relationships (SAR) demonstrated that substituents on the thiadiazole ring play a crucial role in enhancing anticancer properties. The presence of electron-withdrawing groups like nitro significantly improved cytotoxicity against cancer cells .

Q & A

Basic: What are the optimized synthetic routes for N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazide derivatives with carbon disulfide (common in thiadiazole formation) followed by coupling with cyclopropanecarboxamide. Key optimizations include:

  • Continuous Flow Synthesis : Reduces side reactions and improves yield by maintaining precise reaction conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) enhances purity .
  • Catalysts : Palladium or copper salts may accelerate coupling steps, as seen in analogous thiadiazole syntheses .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substituent positions (e.g., nitrophenyl vs. cyclopropane groups) .
  • X-ray Crystallography : Resolves 3D conformation, hydrogen bonding (e.g., N1-H1···N5 interactions), and molecular packing .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .

Basic: What biological activities are associated with this compound, and how are they assessed?

Preliminary studies suggest:

  • Antimicrobial Activity : Tested via agar dilution against pathogens like Staphylococcus aureus (MIC values reported) .
  • Herbicidal Activity : Inhibits Brassica campestris growth in greenhouse trials, measured by IC₅₀ .
  • Anticancer Potential : Cytotoxicity assays (e.g., MTT on MCF-7 cells) reveal moderate activity, though less potent than standard agents like doxorubicin .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Experimental Variables : Cell line specificity (e.g., MCF-7 vs. HeLa), assay protocols (MTT vs. ATP-based), or compound batch purity .
  • Structural Analogues : Subtle differences in substituents (e.g., trifluoromethyl vs. nitro groups) alter target interactions .
    Methodological Mitigation :
    • Standardize assays using reference compounds.
    • Validate purity via HPLC (>98%) before testing .

Advanced: What mechanistic insights exist for its biological activity?

Proposed mechanisms include:

  • Target Interaction : The nitrophenyl group may act as a hydrogen bond acceptor, disrupting enzyme active sites (e.g., thymidylate synthase in cancer cells) .
  • Mitochondrial Disruption : Thiadiazole derivatives induce apoptosis via caspase-3 activation, observed in analogues .
  • Oxidative Stress : Nitro group reduction generates reactive intermediates, damaging microbial DNA .

Advanced: How can computational modeling guide structural optimization?

  • Docking Studies : Predict binding affinity to targets (e.g., EGFR kinase) using Schrödinger Suite or AutoDock .
  • QSAR Models : Correlate substituent electronegativity (e.g., nitro vs. fluorine) with bioactivity .
  • MD Simulations : Assess stability of cyclopropane-thiadiazole conformers in aqueous environments .

Advanced: What strategies improve solubility without compromising activity?

  • Prodrug Design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .
  • Co-crystallization : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Functionalization : Replace nitro with sulfonamide groups (improves solubility but may reduce antimicrobial potency) .

Advanced: How do reaction conditions influence thiadiazole ring formation?

Critical parameters include:

  • Temperature : Cyclization at 80–100°C in DMF minimizes byproducts .
  • Catalysts : Iodine and triethylamine promote cyclization via sulfur elimination, as seen in analogous syntheses .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitution steps .

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